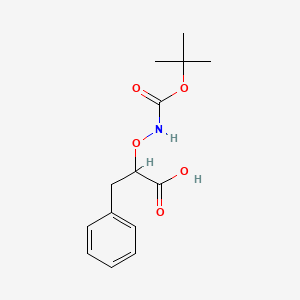
N-Boc-2-Aminooxy-3-phenyl-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-2-Aminooxy-3-phenyl-propionic acid is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Applications
N-Boc-2-Aminooxy-3-phenyl-propionic acid plays a crucial role in the synthesis of various chemical compounds. It has been used in the synthesis of syn- and anti-1,2-amino alcohols through regioselective ring opening reactions, showcasing its versatility in organic synthesis (Bach & Schröder, 1997). Additionally, its application in the tert-butoxycarbonylation of amines highlights its utility in protecting amino groups during peptide synthesis, demonstrating its significance in biochemical applications (Heydari et al., 2007).
Peptide Synthesis
In peptide synthesis, this compound is instrumental. It enables the native chemical ligation at phenylalanine, a critical step in synthesizing complex peptides and proteins (Crich & Banerjee, 2007). The compound is also used in synthesizing N-Boc-protected amino acids, which are vital for peptide bond formation and peptide synthesis (Robin et al., 1995).
Organic Functionalization
This compound is also employed in the organic functionalization of surfaces. For instance, it has been used for covalent tethering to glassy carbon electrodes, demonstrating its potential in material science and electrochemical applications (Chrétien et al., 2008).
Pharmaceutical Applications
In the pharmaceutical industry, the compound is utilized for synthesizing modified peptides and biologically active heterocyclic derivatives, highlighting its relevance in drug development and medicinal chemistry (Baburaj & Thambidurai, 2012).
Mécanisme D'action
The mechanism of action of Boc-protected compounds is largely dependent on their application. In the context of peptide synthesis, the Boc group serves as a temporary protection for the α-amino group . It can be easily converted into the free amines, making this protocol more applicable in multistep reactions .
Orientations Futures
The use of Boc-protected compounds continues to play an important role in peptide synthesis and other areas of organic chemistry . Future research may focus on developing new methods for the synthesis and deprotection of Boc-protected compounds, as well as exploring their applications in the synthesis of complex molecules .
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]oxy-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)19-13(18)15-20-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALHAAURVILEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(CC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-Oxa-1-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B3000115.png)
![2-[(2-Methylphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole](/img/structure/B3000116.png)
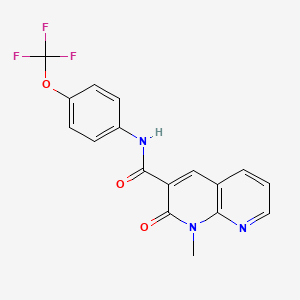
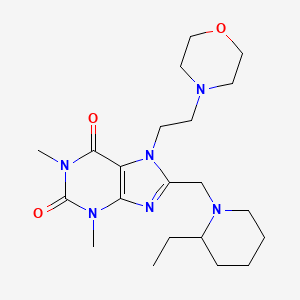
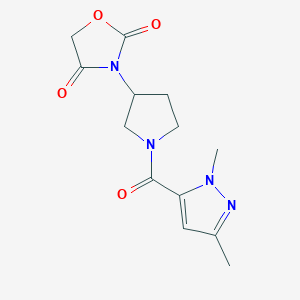
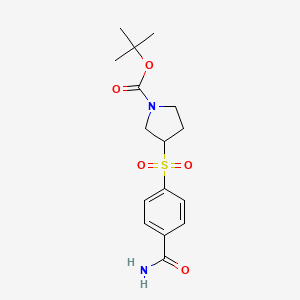
![Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate](/img/structure/B3000123.png)
![2-Bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B3000124.png)

![Methyl 3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B3000127.png)
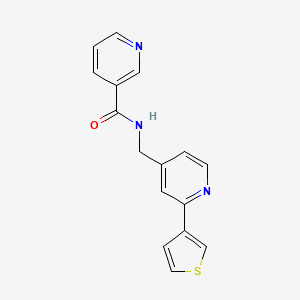
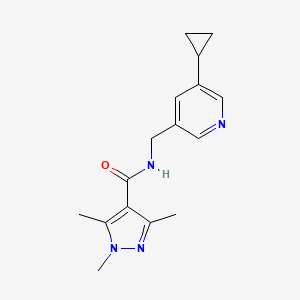
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B3000136.png)
